molecular formula C6H7F2N3 B2747828 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine CAS No. 2173998-94-0

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine

Cat. No.: B2747828
CAS No.: 2173998-94-0
M. Wt: 159.14
InChI Key: USFKMWKVPXOXSI-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, yielding fluoroallylic sulfones . Industrial production methods often focus on optimizing yields and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, potassium fluoride, and 18-crown-6. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The difluorocyclopropyl group can affect the charge distribution and electrostatic surface of the compound, leading to specific interactions with biological molecules . These interactions can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine can be compared with other difluorocyclopropane derivatives, such as:

  • 2-(2,2-Difluorocyclopropyl)naphthalene
  • 1-[2-(2,2-Difluorocyclopropyl)ethyl]-1H-pyrazol-4-ol

These compounds share the difluorocyclopropyl group but differ in their additional functional groups and overall structure.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)3-4(6)11-2-1-5(9)10-11/h1-2,4H,3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKMWKVPXOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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